molecular formula C15H14Cl2N2O2 B12556029 2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide CAS No. 192633-74-2

2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B12556029
CAS No.: 192633-74-2
M. Wt: 325.2 g/mol
InChI Key: KSYFYSBOXWHGBO-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,6-dichloropyridine.

    Substitution Reaction: The 2,6-dichloropyridine undergoes a nucleophilic substitution reaction with 2-(3-methoxyphenyl)ethylamine to form the intermediate product.

    Amidation: The intermediate product is then reacted with a carboxylic acid derivative, such as an acid chloride, to form the final carboxamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted pyridine derivatives.

Scientific Research Applications

2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of the compound.

    N-[2-(3-Methoxyphenyl)ethyl]pyridine-4-carboxamide: A similar compound lacking the chlorine substituents.

    2,6-Dichloro-N-[2-(3-hydroxyphenyl)ethyl]pyridine-4-carboxamide: A derivative with a hydroxy group instead of a methoxy group.

Uniqueness

2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide is unique due to the presence of both chlorine atoms and a methoxyphenyl group, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

192633-74-2

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

2,6-dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H14Cl2N2O2/c1-21-12-4-2-3-10(7-12)5-6-18-15(20)11-8-13(16)19-14(17)9-11/h2-4,7-9H,5-6H2,1H3,(H,18,20)

InChI Key

KSYFYSBOXWHGBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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